Isopropyl formimidate hydrochloride
Overview
Description
Isopropyl formimidate hydrochloride is a chemical compound that has been explored for its potential in various biological applications. The compound has been synthesized and evaluated for its antimalarial properties, as well as its utility in the synthesis of bioactive amino-alcohols and as a precursor for analgesic and anti-inflammatory agents.
Synthesis Analysis
The synthesis of isopropyl formimidate derivatives has been reported in the literature. For instance, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate was synthesized as a potential antimalarial agent . Another derivative, N-isopropyl-N-methyl formamidine, was synthesized and used as a reagent for the synthesis of propranolol, a significant bioactive amino-alcohol . Additionally, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines were synthesized by cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine, indicating the versatility of isopropyl formimidate derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of isopropyl formimidate hydrochloride derivatives plays a crucial role in their biological activity. The presence of the isopropyl group and the formimidate moiety are essential for the biological properties of these compounds. The structure-activity relationship is evident in the comparison of the antimalarial activity of isopropyl formimidate derivatives with their nitrogen isosteres .
Chemical Reactions Analysis
Isopropyl formimidate hydrochloride derivatives undergo various chemical reactions that are pivotal for their biological applications. For example, the lithium anion of N-isopropyl-N-methyl formamidine reacts with aldehydes to yield addition-products, which are key intermediates in the synthesis of bioactive compounds like propranolol . The cyclization process involving N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine demonstrates the reactivity of these compounds under acidic conditions and their ability to undergo nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropyl formimidate hydrochloride derivatives are influenced by their molecular structure. These properties are critical in determining the compound's solubility, stability, and reactivity, which in turn affect their biological efficacy. The compounds synthesized for antimalarial, analgesic, and anti-inflammatory purposes have shown promising biological activity, with some compounds exhibiting more potency than standard drugs and a very low ulcer index .
Scientific Research Applications
Application in Microwave-Mediated Reactions
Isopropyl formimidate hydrochloride plays a critical role in microwave-induced two-component coupling reactions of carboxylic acids with isonitriles. This process leads to the formation of various N-formylamides, with the formimidate carboxylate mixed anhydride (FCMA) proposed as the reactive intermediate. Such reactions are significant in synthetic chemistry for the development of diverse compounds (Li, Yuan, Berkowitz, Todaro, & Danishefsky, 2008).
Role in Peptidic Constructs Synthesis
The compound is instrumental in mechanistic studies related to the coupling of isonitriles and carboxylic acids. These insights are applied to synthesize peptidic constructs, including tripeptides with formyl functional groups, demonstrating the compound's utility in peptide synthesis (Li, Yuan, Kan, & Danishefsky, 2008).
Involvement in Selective Transformation Processes
Isopropyl formimidate hydrochloride is involved in selective transformation processes. For instance, the isocyanide ligands in complexes are transformed into formamidines, carbodiimides, and formimidates upon nucleophilic addition and subsequent treatment, which is crucial in catalysis and ligand development (Ruiz, Sol, Mateo, & Vivanco, 2018).
In DNA Minor Groove Binding
It is also a key component in the study of nucleic acid minor groove-binding molecules. Isopropyl-thiazole, a derivative, has been shown to bind to DNA sequences, enhancing our understanding of DNA-protein interactions and the development of gene-targeting drugs (Anthony, Johnston, Khalaf, Mackay, Parkinson, Suckling, & Waigh, 2004).
In Copper-Catalyzed Synthesis
It facilitates copper-catalyzed synthesis processes. For instance, in the copper-catalyzed coupling of isocyanides, hydrosilanes, and allylic phosphates/chlorides, leading to the creation of chiral α-quaternary formimides, which are then converted to aldehydes. This showcases its role in enantioselective synthesis (Hojoh, Ohmiya, & Sawamura, 2017).
Application in Photodecomposition Studies
Its derivatives are used in studies of photodecomposition. For instance, formimidic acid's UV isomerization was observed using Fourier transform infrared spectroscopy, aiding in the understanding of photochemical reactions and molecular structure analysis (Duvernay, Trivella, Borget, Coussan, Aycard, & Chiavassa, 2005).
Safety And Hazards
Isopropyl formimidate hydrochloride is classified as an eye irritant (Category 2) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment . In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
properties
IUPAC Name |
propan-2-yl methanimidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-4(2)6-3-5;/h3-5H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCBOWOTHFLANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510217 | |
Record name | Propan-2-yl methanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl formimidate hydrochloride | |
CAS RN |
16694-44-3 | |
Record name | Propan-2-yl methanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16694-44-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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